2,2,3-Tribromo-1,1,1-trifluoropropane
Overview
Description
2,2,3-Tribromo-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Br₃F₃ and a molecular weight of 334.75 g/mol. This compound is known for its unique combination of bromine and fluorine atoms, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s synthesized from 2-bromo-3,3,3-trifluoropropene, which reacts with bromine to produce 2,2,3-tribromo-1,1,1-trifluoropropane
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, temperature, and more .
Biochemical Analysis
Biochemical Properties
2,2,3-Tribromo-1,1,1-trifluoropropane plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the specific biochemical context. For example, it has been observed to interact with thiol groups in proteins, leading to modifications in protein structure and function. The nature of these interactions can vary, but they often involve covalent bonding with the thiol groups, resulting in changes to the protein’s activity and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, this compound can disrupt cell signaling pathways by modifying key signaling proteins, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of thiol groups in proteins, leading to changes in protein function and stability. This compound can also act as an enzyme inhibitor, blocking the active sites of enzymes and preventing their normal catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and detoxification. Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, facilitating its breakdown into less toxic metabolites. These metabolic pathways can influence the overall metabolic flux and levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, binding to transport proteins can facilitate the movement of this compound across cellular membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on protein function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Tribromo-1,1,1-trifluoropropane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,1-trifluoropropane using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the carbon chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Tribromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized compounds, respectively .
Scientific Research Applications
2,2,3-Tribromo-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and fluorine atoms into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Comparison with Similar Compounds
3-Bromo-1,1,1-trifluoropropane: Another halogenated hydrocarbon with similar properties but fewer bromine atoms.
1,2,2-Tribromo-3,3,3-trifluoropropane: A structural isomer with different bromine and fluorine atom positions.
Uniqueness: 2,2,3-Tribromo-1,1,1-trifluoropropane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise halogenation patterns.
Properties
IUPAC Name |
2,2,3-tribromo-1,1,1-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHRWWVEJJQVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382174 | |
Record name | 2,2,3-Tribromo-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-90-9 | |
Record name | 2,2,3-Tribromo-1,1,1-trifluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3-Tribromo-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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